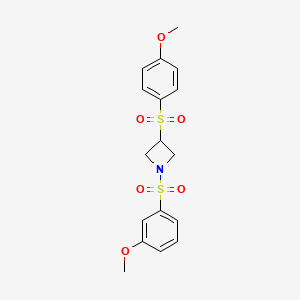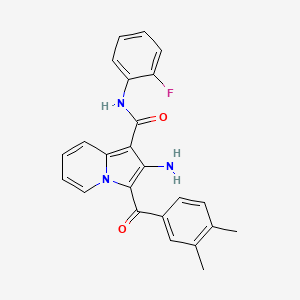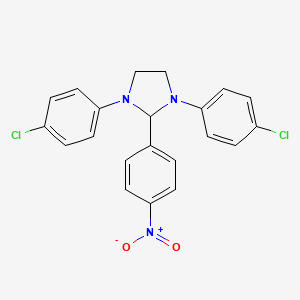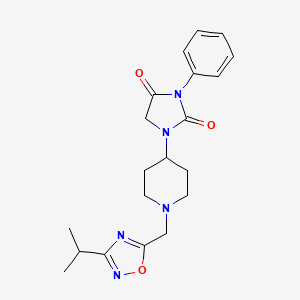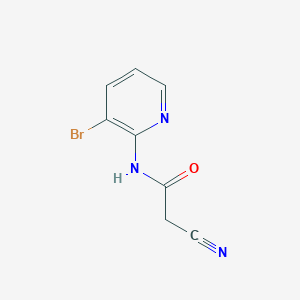
2-氰基乙酰胺-N-(3-溴吡啶-2-基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromopyridin-2-yl)-2-cyanoacetamide: is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of a bromine atom at the 3-position of the pyridine ring and a cyanoacetamide group makes this compound particularly interesting for various chemical reactions and applications.
科学研究应用
Chemistry: N-(3-bromopyridin-2-yl)-2-cyanoacetamide is used as a building block in organic synthesis. Its reactivity makes it valuable for the construction of complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. The presence of the cyanoacetamide group is known to impart biological activity, making it a useful scaffold for drug discovery .
Industry: The compound is also used in the development of materials with specific properties, such as polymers and dyes. Its ability to undergo various chemical transformations makes it versatile for industrial applications.
作用机制
Target of Action
It’s known that similar compounds, such as n-(pyridin-2-yl)amides, have significant biological and therapeutic value . They serve as pharmacophores for many molecules . More research is needed to identify the specific targets of N-(3-bromopyridin-2-yl)-2-cyanoacetamide.
Mode of Action
It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions are mild and metal-free
Biochemical Pathways
It’s known that similar compounds, such as n-(pyridin-2-yl)amides, are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . More research is needed to identify the specific biochemical pathways affected by N-(3-bromopyridin-2-yl)-2-cyanoacetamide.
Result of Action
It’s known that similar compounds, such as n-(pyridin-2-yl)amides, have varied medicinal applications . More research is needed to understand the specific effects of N-(3-bromopyridin-2-yl)-2-cyanoacetamide.
Action Environment
It’s known that similar compounds, such as n-(pyridin-2-yl)amides, are synthesized under different reaction conditions . More research is needed to understand how environmental factors influence the action of N-(3-bromopyridin-2-yl)-2-cyanoacetamide.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromopyridin-2-yl)-2-cyanoacetamide typically involves the reaction of 3-bromopyridine with cyanoacetamide under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the cyanoacetamide, followed by nucleophilic substitution with 3-bromopyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of N-(3-bromopyridin-2-yl)-2-cyanoacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions: N-(3-bromopyridin-2-yl)-2-cyanoacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position of the pyridine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The cyanoacetamide group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other bases in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(3-aminopyridin-2-yl)-2-cyanoacetamide, while cyclization reactions can produce various heterocyclic compounds.
相似化合物的比较
- N-(2-bromopyridin-3-yl)-2-cyanoacetamide
- N-(4-bromopyridin-2-yl)-2-cyanoacetamide
- N-(3-chloropyridin-2-yl)-2-cyanoacetamide
Uniqueness: N-(3-bromopyridin-2-yl)-2-cyanoacetamide is unique due to the specific positioning of the bromine atom and the cyanoacetamide group. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, the 3-bromo derivative may exhibit different biological activities and chemical properties, making it a distinct and valuable compound for research and industrial applications .
属性
IUPAC Name |
N-(3-bromopyridin-2-yl)-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-2-1-5-11-8(6)12-7(13)3-4-10/h1-2,5H,3H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRCIZGXEFOYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)CC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
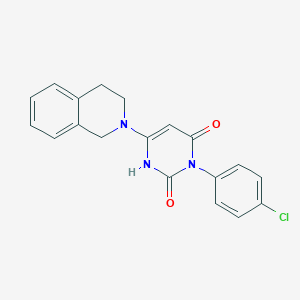
![1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2509019.png)

![N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2509021.png)
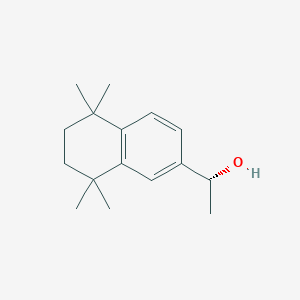
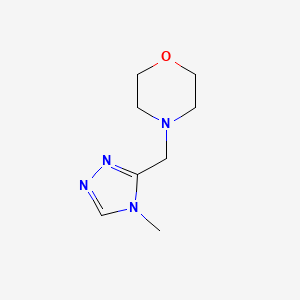
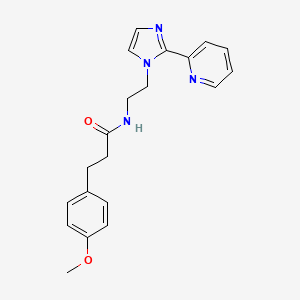
![N-{2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide](/img/structure/B2509027.png)

